In Vivo Efficacy Against Toltrazuril-Resistant Cystoisospora suis: A Direct Head-to-Head Comparison
BKI-1369 demonstrates equivalent in vivo efficacy against both toltrazuril-sensitive (Wien-I) and toltrazuril-resistant (Holland-I) strains of Cystoisospora suis, a critical differentiation from the standard-of-care toltrazuril which fails against resistant isolates. In a piglet infection model, a five-day oral regimen of BKI-1369 at 10 mg/kg twice daily effectively suppressed oocyst excretion and diarrhea in animals infected with either strain, with no significant difference in outcomes between the sensitive and resistant groups [1].
| Evidence Dimension | In vivo efficacy against resistant vs. sensitive parasite strains |
|---|---|
| Target Compound Data | Suppressed oocyst excretion and diarrhea; improved body weight gains in piglets infected with toltrazuril-resistant Holland-I strain |
| Comparator Or Baseline | Toltrazuril (standard-of-care): ineffective against Holland-I resistant strain |
| Quantified Difference | BKI-1369 retained full efficacy against resistant strain; toltrazuril efficacy is null against resistant strain |
| Conditions | Piglet experimental infection model; 10 mg/kg BW BKI-1369 orally twice daily for 5 days; C. suis toltrazuril-sensitive Wien-I and toltrazuril-resistant Holland-I strains [1] |
Why This Matters
This directly addresses a documented clinical failure of the existing standard therapy, establishing BKI-1369 as a scientifically justified alternative where toltrazuril resistance is confirmed or suspected.
- [1] Shrestha A, Ruttkowski B, Greber P, Whitman GR, Hulverson MA, Choi R, Michaels SA, Ojo KK, Van Voorhis WC, Joachim A. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro. Int J Parasitol Drugs Drug Resist. 2019 Aug;10:9-19. View Source
